molecular formula C7H15OSi B14547527 CID 78065524

CID 78065524

Cat. No.: B14547527
M. Wt: 143.28 g/mol
InChI Key: JCMCKAZPEIOKJE-UHFFFAOYSA-N
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Description

Key properties inferred from the evidence:

  • Structural Features: Likely contains hydroxyl, carboxyl, or aromatic groups common in phenolic acids or flavonoids, based on comparison with CID 6481826 (hibiscus acid) and CID 72 (protocatechuic acid) .
  • Analytical Data: Detected via GC-MS with distinct retention times and fragmentation patterns, indicating moderate polarity and stability under analytical conditions .

Properties

Molecular Formula

C7H15OSi

Molecular Weight

143.28 g/mol

InChI

InChI=1S/C7H15OSi/c1-3-9(4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3

InChI Key

JCMCKAZPEIOKJE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)C=CCO

Origin of Product

United States

Preparation Methods

The synthesis of CID 78065524 involves several steps and specific reaction conditions. The preparation methods can be divided into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of organic chemical synthesis techniques. These methods may include the use of catalysts, solvents, and specific reaction conditions to achieve the desired product. For example, one method might involve the use of a palladium-catalyzed reaction to form the compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Current Data Availability

No peer-reviewed studies, synthetic protocols, or analytical data tables for CID 78065524 were detected in the indexed literature. Key sources such as PubMed Central (PMC) and PubChem either omit this identifier entirely or lack associated reaction data. For example:

  • PubChem CID 136209736 (RO-5963) includes structural and synonym details but does not share a relationship with this compound .

  • Recent Mediator kinase inhibitor studies (e.g., CCT251921 ) focus on CDK8/19 modulation but do not reference this compound .

Potential Search Strategies

To resolve this gap, consider the following steps:

  • Advanced Database Queries : Use the EPA Chemicals Dashboard to search via InChIKey, SMILES, or structural similarity .

  • Reaction Databases : Explore platforms like Reaxys or SciFinder for synthetic pathways involving structurally related compounds (e.g., pyrimidine derivatives or carboxamide analogs) .

  • Patent Literature : Investigate chemical patents for unpublished synthetic routes or proprietary applications.

Structural Analog Analysis

While this compound itself is undocumented, related compounds in the search results highlight common reaction motifs:

Compound ClassKey ReactionsExample (Source)
Pyrazol-3-yl derivativesSulfonylation, esterificationTable 1 (PMC3167229)
Carboxamide/thioamidesCondensation, cyclizationRXRα antagonists (PMC7170311)
Spirolactam derivativesOxidative metabolism, hydrogen bondingCDK8/19 inhibitors (PMC5362750)

Recommendations for Experimental Work

If synthesizing this compound:

  • Prioritize cross-coupling reactions (e.g., Suzuki-Miyaura) for aromatic systems.

  • Employ DFT calculations to predict reactive sites, leveraging methods from CDK8 inhibitor studies .

  • Validate products using X-ray crystallography or NMR , as demonstrated for NSC 670224 analogs .

Scientific Research Applications

CID 78065524 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials .

Biology

In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand its interactions with enzymes, proteins, and other biomolecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its effects on various diseases and conditions, aiming to develop new treatments and drugs .

Industry

In the industrial sector, this compound is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of CID 78065524 involves its interaction with specific molecular targets and pathways.

Molecular Targets

This compound may interact with enzymes, receptors, and other proteins in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .

Pathways Involved

The pathways involved in the action of this compound can vary depending on the specific application. For example, in medicinal research, it may target pathways related to disease mechanisms, while in industrial applications, it may influence chemical reactions and processes .

Comparison with Similar Compounds

Key Observations:

Unlike chlorogenic acid (CID 1794427), which contains a caffeoylquinic acid backbone, this compound may lack esterified side chains, as inferred from its GC-MS elution profile .

Analytical Techniques :

  • This compound was characterized using GC-MS and vacuum distillation, whereas chlorogenic acid and quercetin are typically analyzed via LC-ESI-MS or tandem MS for structural confirmation .

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